![molecular formula C17H11F3N2OS B5759806 N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B5759806.png)
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide, commonly known as DFTA, is a small molecule inhibitor that targets the serine/threonine protein kinase PIM1. PIM1 is a proto-oncogene that plays a crucial role in the regulation of cell survival, proliferation, and differentiation. DFTA has been shown to be a potent and selective inhibitor of PIM1, making it a promising candidate for cancer therapy.
Wirkmechanismus
DFTA works by binding to the ATP-binding site of PIM1, inhibiting its kinase activity. This results in the downregulation of several downstream signaling pathways that are involved in cell survival and proliferation, ultimately leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
DFTA has been shown to induce cell cycle arrest and apoptosis in cancer cells, while exhibiting minimal toxicity in normal cells. In addition, DFTA has been shown to inhibit the migration and invasion of cancer cells, suggesting its potential use in preventing metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
DFTA is a potent and selective inhibitor of PIM1, making it a valuable tool for studying the role of PIM1 in cancer biology. However, its efficacy may be limited by the development of resistance mechanisms, as well as its potential off-target effects.
Zukünftige Richtungen
Future research on DFTA could focus on developing more potent and selective PIM1 inhibitors, as well as investigating its potential use in combination with other cancer therapies. In addition, further studies could explore the role of PIM1 in other diseases, such as cardiovascular and neurological disorders.
Synthesemethoden
The synthesis of DFTA involves several steps, including the reaction of 3,4-difluoroaniline with thioamide to form 4-(3,4-difluorophenyl)-1,3-thiazole-2-amine. This intermediate is then reacted with 4-fluoroacetophenone in the presence of a base to form the final product, N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
DFTA has been extensively studied for its potential use in cancer therapy. Several preclinical studies have demonstrated its efficacy in inhibiting the growth and proliferation of various cancer cell lines, including breast, prostate, and leukemia. In addition, DFTA has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising combination therapy candidate.
Eigenschaften
IUPAC Name |
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2OS/c18-12-4-1-10(2-5-12)7-16(23)22-17-21-15(9-24-17)11-3-6-13(19)14(20)8-11/h1-6,8-9H,7H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYJSOZASDZLEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47199458 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.